QM295

Description

Properties

Molecular Formula |

C17H13NO4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

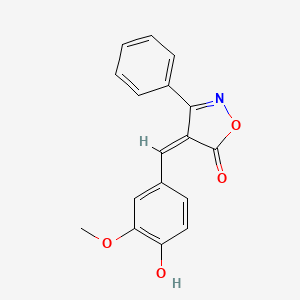

(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C17H13NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-10,19H,1H3/b13-9- |

InChI Key |

LRCZCFNUNZQGGK-LCYFTJDESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QM295

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). QM295 demonstrates selective, reversible thiol reactivity, positioning it as a valuable tool for investigating endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR). This guide details the molecular target of QM295, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. All quantitative data are presented in a structured format, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its biochemical and cellular effects.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the proteome. The formation of disulfide bonds, a key post-translational modification for many secreted and membrane-bound proteins, is catalyzed by the ERO1 family of enzymes. ERO1α is a flavin adenine dinucleotide (FAD)-containing enzyme that facilitates the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, thereby promoting an oxidizing environment within the ER. Dysregulation of ERO1α activity can lead to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).

QM295 has been identified as a small molecule that inhibits the enzymatic activity of ERO1α. By targeting this key enzyme in the oxidative folding pathway, QM295 serves as a chemical probe to induce and study the UPR. This guide will delve into the specific molecular interactions and cellular consequences of ERO1α inhibition by QM295.

Molecular Mechanism of Action

Direct Inhibition of ERO1α

The primary mechanism of action of QM295 is the direct inhibition of the enzymatic activity of ERO1α. QM295 possesses a quinone methide functional group, which acts as a Michael acceptor. This reactive group is predicted to form a reversible covalent bond with free thiol groups on cysteine residues within the ERO1α protein. This interaction disrupts the normal electron flow through ERO1α, hindering its ability to re-oxidize PDI and ultimately leading to a more reduced state of the ER lumen.

In vitro studies have demonstrated that QM295 inhibits the development of Amplex UltraRed (AUR) fluorescence in a coupled assay that measures hydrogen peroxide (H₂O₂) production by ERO1α.[1] This inhibition is dose-dependent, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 1.9 μM.[1]

Induction of the Unfolded Protein Response (UPR)

By inhibiting ERO1α and disrupting disulfide bond formation, QM295 leads to an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a sophisticated signaling network designed to restore ER homeostasis. The UPR is mediated by three main ER-resident transmembrane proteins:

-

Inositol-requiring enzyme 1 (IRE1): An endoribonuclease that, upon activation, splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

-

PKR-like ER kinase (PERK): A kinase that, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the influx of new proteins into the ER. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and other UPR target genes.

Treatment of cells with QM295 has been shown to activate a UPR reporter, confirming its role as an inducer of this signaling pathway.[1]

Quantitative Data

The following table summarizes the key quantitative data for QM295.

| Parameter | Value | Assay | Source |

| IC₅₀ | 1.9 μM | In vitro ERO1α activity assay (AUR fluorescence) | [1] |

| In vivo concentration for ERO1α reduction | 50 μM | Non-reducing SDS-PAGE of endogenous ERO1α in MEFs | [1] |

| UPR Reporter Activation | Dose-dependent | UPR reporter assay in 293T cells | [1] |

Signaling Pathway and Experimental Workflow Diagrams

QM295 Mechanism of Action: Signaling Pathway

Caption: QM295 inhibits ERO1α, leading to ER stress and activation of the UPR.

In Vitro ERO1α Activity Assay: Experimental Workflow

Caption: Workflow for the in vitro ERO1α activity assay using AUR fluorescence.

Experimental Protocols

In Vitro ERO1α Activity Assay (AUR Fluorescence)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity, using the fluorescent probe Amplex UltraRed (AUR).

Materials:

-

Recombinant purified mouse ERO1α

-

Reduced Protein Disulfide Isomerase (PDI) or a surrogate substrate (e.g., reduced thioredoxin)

-

Amplex UltraRed (AUR) reagent

-

Horseradish peroxidase (HRP)

-

QM295 stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, HRP, and AUR.

-

Add varying concentrations of QM295 or vehicle (DMSO) to the wells of the microplate.

-

Add the reduced PDI substrate to the wells.

-

Initiate the reaction by adding recombinant ERO1α to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530-540 nm and an emission wavelength of ~590-600 nm.

-

The rate of increase in fluorescence is proportional to the ERO1α activity.

-

Plot the initial reaction rates against the concentration of QM295 and fit the data to a dose-response curve to determine the IC₅₀ value.

Analysis of ERO1α Redox State by Non-Reducing SDS-PAGE

This method is used to assess the in vivo inhibition of ERO1α by observing the redox state of the endogenous enzyme. The oxidized form of ERO1α has intramolecular disulfide bonds, making it more compact and causing it to migrate faster on a non-reducing SDS-PAGE gel compared to the reduced form.

Materials:

-

Mouse embryonic fibroblasts (MEFs) or other suitable cell line

-

QM295

-

Dithiothreitol (DTT) as a positive control for reduction

-

Lysis buffer containing N-ethylmaleimide (NEM) to alkylate free thiols and prevent post-lysis oxidation (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM NEM)

-

Non-reducing Laemmli sample buffer (lacking β-mercaptoethanol or DTT)

-

SDS-PAGE apparatus and reagents

-

Western blotting apparatus and reagents

-

Primary antibody against ERO1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture MEFs to near confluency.

-

Treat the cells with QM295 (e.g., 50 μM) or DTT (e.g., 10 mM) for a specified time (e.g., 30 minutes). Include an untreated control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with NEM-containing lysis buffer.

-

Scrape the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of the lysates.

-

Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not heat the samples to boiling, as this can disrupt non-covalent interactions and potentially affect migration. A brief heating at a lower temperature (e.g., 70°C for 10 minutes) may be used.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against ERO1α.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

The appearance of a slower-migrating band corresponding to the reduced form of ERO1α indicates inhibition of its activity.

Unfolded Protein Response (UPR) Reporter Assay

This assay is used to measure the activation of the UPR in response to QM295 treatment. It typically utilizes a reporter construct where a fluorescent protein or luciferase is expressed under the control of a UPR-responsive promoter element (e.g., the XBP1-binding element).

Materials:

-

293T cells (or other suitable cell line)

-

UPR reporter plasmid (e.g., expressing luciferase under the control of a UPR-responsive element)

-

Transfection reagent

-

QM295

-

Tunicamycin or thapsigargin as positive controls for UPR induction

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed 293T cells in a multi-well plate.

-

Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the reporter for 24-48 hours.

-

Treat the transfected cells with various concentrations of QM295, a positive control (tunicamycin or thapsigargin), or vehicle (DMSO).

-

After the desired incubation period (e.g., 16-24 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

An increase in luminescence indicates the activation of the UPR.

Conclusion

QM295 is a valuable chemical tool for the study of ER redox biology and the Unfolded Protein Response. Its mechanism of action involves the direct, reversible inhibition of ERO1α, leading to an accumulation of reduced PDI and subsequent ER stress. This triggers the UPR signaling cascade. The experimental protocols detailed in this guide provide a framework for the further investigation of QM295 and other potential modulators of ERO1α activity. A thorough understanding of the mechanism of action of such compounds is crucial for their application in basic research and for the potential development of therapeutics targeting diseases associated with ER stress.

References

An In-Depth Technical Guide to QM295 and the Unfolded Protein Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule QM295 and its interaction with the Unfolded Protein Response (UPR) pathway. QM295 is a known inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation. By inhibiting ERO1, QM295 disrupts the oxidative folding of proteins in the endoplasmic reticulum (ER), leading to an accumulation of unfolded proteins and subsequent activation of the UPR. This guide details the mechanism of action of QM295, its effects on the three primary branches of the UPR (PERK, IRE1α, and ATF6), and provides detailed experimental protocols for studying these interactions. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding, modification, and transport of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the influx of new proteins into the ER.

-

Increasing the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

In mammalian cells, the UPR is initiated by three ER-resident transmembrane proteins that act as stress sensors:

-

PERK (PKR-like ER kinase)

-

IRE1α (Inositol-requiring enzyme 1α)

-

ATF6 (Activating transcription factor 6)

Under non-stressed conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.

QM295: An Inhibitor of ERO1α

QM295 is a small molecule identified as an inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). ERO1 is a flavin-dependent enzyme that plays a crucial role in the formation of disulfide bonds in proteins within the ER. It does so by oxidizing Protein Disulfide Isomerase (PDI), which in turn introduces disulfide bonds into folding polypeptides. The inhibition of ERO1α by QM295 disrupts this process, leading to an accumulation of reduced, unfolded proteins and thereby inducing ER stress and activating the UPR.

Mechanism of Action of QM295

QM295, a quinone methide, acts as a potent Michael acceptor.[1] It has been shown to inhibit the development of Amplex UltraRed (AUR) fluorescence in a kinetic assay that measures ERO1α activity.[1] The compound interacts with the reduced, active form of ERO1α, preventing its reoxidation.[1] This leads to an accumulation of ERO1α in its reduced state within the cell, as observed by a lower mobility form on non-reducing SDS-PAGE.[1]

Quantitative Data for QM295

The following tables summarize the available quantitative data for QM295 from the cited literature.

| Parameter | Value | Assay | Cell Line/System | Reference |

| IC50 for AUR Fluorescence Inhibition | 1.9 µM | Kinetic fluorescence assay measuring H2O2 production by ERO1α | In vitro with recombinant mouse ERO1α | [1] |

| Experiment | QM295 Concentration | Observation | Cell Line | Reference |

| UPR Reporter Activation | 10-100 µM | Dose-dependent increase in luciferase activity | 293T cells with ATF6::luciferase reporter | [1] |

| Inhibition of Endogenous ERO1α | 50 µM | Accumulation of reduced ERO1α | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Delay of ERO1α Reoxidation | 50 µM | Marked delay in reoxidation after DTT washout | Mouse Embryonic Fibroblasts (MEFs) | [1] |

| Protection from Tunicamycin | ~10-30 µM | Partial protection of Perk-/- MEFs | Perk-/- Mouse Embryonic Fibroblasts (MEFs) | [1] |

QM295 and the Three Branches of the UPR

Inhibition of ERO1α by QM295 triggers a cellular state of reductive stress within the ER, leading to the activation of the UPR. The following sections detail the known and inferred interactions of QM295 with the PERK, IRE1α, and ATF6 pathways.

The PERK Pathway

The PERK branch of the UPR is a critical component of the early response to ER stress. Activation of PERK leads to the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α), which results in a global attenuation of protein synthesis. This reduces the load of newly synthesized proteins entering the ER.

While direct evidence of QM295-induced eIF2α phosphorylation is not explicitly detailed in the primary literature, a significant finding points to a strong connection. QM295 has been shown to protect PERK-deficient (Perk-/-) mouse embryonic fibroblasts from tunicamycin-induced ER stress.[1] This suggests that the protective effects of QM295 are mediated through a pathway that is either parallel to or downstream of PERK, or that QM295's mode of action compensates for the absence of PERK signaling. Furthermore, studies have shown a direct covalent interaction between PERK and ERO1α upon ER stress, suggesting a direct regulatory link that would be influenced by an ERO1α inhibitor like QM295.

Caption: The PERK signaling pathway activated by QM295-induced ER stress.

The IRE1α Pathway

The IRE1α pathway is the most conserved branch of the UPR. Upon activation, IRE1α's endoribonuclease activity unconventionally splices a 26-nucleotide intron from the mRNA of the transcription factor X-box binding protein 1 (XBP1). This frameshift results in the translation of a potent transcriptional activator, XBP1s, which upregulates genes involved in ER protein folding, quality control, and ERAD.

Direct evidence for QM295-induced XBP1 splicing is not explicitly available in the primary literature. However, as a potent inducer of the UPR, it is highly probable that QM295 treatment would lead to the activation of the IRE1α pathway. Inhibition of ERO1α by QM295 leads to an accumulation of unfolded proteins, the primary trigger for IRE1α activation.

Caption: The IRE1α signaling pathway likely activated by QM295.

The ATF6 Pathway

The ATF6 pathway is initiated by the translocation of the ATF6 protein from the ER to the Golgi apparatus in response to ER stress. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P), releasing its N-terminal cytosolic domain (ATF6n). ATF6n then translocates to the nucleus and acts as a transcription factor to upregulate UPR target genes, including ER chaperones and components of the ERAD machinery.

Direct evidence confirms that QM295 activates the ATF6 pathway. Studies have shown a dose-dependent increase in the activity of a luciferase reporter gene under the control of an ATF6-responsive element in 293T cells treated with QM295.[1] This indicates that inhibition of ERO1α by QM295 is sufficient to trigger the ATF6 signaling cascade.

Caption: The ATF6 signaling pathway activated by QM295.

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of QM295 on the UPR pathway.

In Vitro ERO1α Activity Assay (AUR Fluorescence)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α-mediated oxidation, using the fluorescent probe Amplex UltraRed (AUR).

Materials:

-

Recombinant mouse ERO1α

-

Reduced bacterial thioredoxin (TrxA_red)

-

Horseradish peroxidase (HRP)

-

Amplex UltraRed (AUR)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)

-

QM295 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, HRP, and AUR.

-

Add varying concentrations of QM295 (or DMSO as a vehicle control) to the wells of the microplate.

-

Add recombinant ERO1α to the wells.

-

Initiate the reaction by adding TrxA_red.

-

Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for AUR.

-

Calculate the initial velocity of the reaction for each QM295 concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the QM295 concentration.[1]

Western Blot for UPR Markers

This protocol describes the detection of key UPR markers, such as the phosphorylated form of eIF2α (p-eIF2α) and the chaperone GRP78/BiP, in cell lysates after treatment with QM295.

Materials:

-

Cell line of interest (e.g., MEFs, 293T)

-

QM295 stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-eIF2α, total eIF2α, GRP78/BiP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of QM295 (e.g., 10-100 µM) or DMSO for the desired time (e.g., 4-16 hours). A positive control for UPR induction, such as tunicamycin or thapsigargin, should be included.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

RT-PCR for XBP1 Splicing

This protocol is used to detect the unconventional splicing of XBP1 mRNA, a hallmark of IRE1α activation.

Materials:

-

Cell line of interest

-

QM295 stock solution (in DMSO)

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers flanking the 26-nucleotide intron of XBP1 mRNA

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis apparatus

-

Gel imaging system

Procedure:

-

Treat cells with QM295 as described in the Western blot protocol.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform PCR using primers that flank the XBP1 splice site. These primers will amplify both the unspliced (uXBP1) and spliced (sXBP1) forms of the mRNA.

-

Separate the PCR products on a high-percentage agarose gel. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.

-

Visualize the bands using a gel imaging system. The ratio of sXBP1 to uXBP1 can be quantified to determine the extent of IRE1α activation.

UPR Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a UPR-responsive promoter element (e.g., an ATF6 binding site) to quantify the activation of a specific UPR pathway.

Materials:

-

293T cells stably expressing an ATF6::luciferase reporter construct[1]

-

QM295 stock solution (in DMSO)

-

Luciferase assay reagent

-

96-well white microplate

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well white microplate.

-

Treat the cells with a range of QM295 concentrations for a specified time (e.g., 16 hours).[1]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.

Conclusion

QM295 is a valuable tool for studying the unfolded protein response through its specific inhibition of ERO1α. By inducing ER stress, QM295 activates the UPR, with direct evidence supporting its role in the ATF6 pathway and strong indirect evidence linking it to the PERK pathway. While its direct effect on IRE1α signaling requires further investigation, its established mechanism of action makes it a potent inducer of the overall UPR. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate cellular responses to QM295 and to explore its potential therapeutic applications in diseases associated with ER stress.

References

An In-depth Technical Guide to QM295: A Selective Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM295 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in oxidative protein folding. With a quinone methide functional group, QM295 demonstrates selectively reversible thiol reactivity, targeting the reduced, active form of ERO1α and preventing its reoxidation. This inhibition of ERO1α leads to the accumulation of reduced protein disulfide isomerase (PDI) and triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of QM295. Detailed experimental protocols for its characterization and a proposed synthetic route are also presented.

Chemical Structure and Properties

QM295, systematically named 4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl-5(4H)-isoxazolone, is a small molecule with a molecular weight of 295.29 g/mol and the chemical formula C₁₇H₁₃NO₄[1]. Its structure is characterized by a central isoxazolone ring, a phenyl substituent, and a benzylidene group derived from vanillin.

Physicochemical Properties

A summary of the key physicochemical properties of QM295 is presented in Table 1. These values are predicted based on its chemical structure, as experimental data is limited.

| Property | Value | Method |

| Molecular Weight | 295.29 g/mol | Calculated |

| Molecular Formula | C₁₇H₁₃NO₄ | Calculated |

| logP | ~2.5 - 3.5 | Prediction |

| pKa | ~7.0 - 8.0 (phenolic hydroxyl) | Prediction |

| Water Solubility | Low | Prediction |

Table 1: Physicochemical Properties of QM295. Predicted values for octanol-water partition coefficient (logP), acid dissociation constant (pKa), and water solubility.

Synthesis

A proposed synthesis for QM295 involves a one-pot, three-component reaction. This method utilizes the condensation of hydroxylamine hydrochloride, ethyl benzoylacetate, and vanillin in the presence of a suitable catalyst, such as citric acid, in an aqueous medium. The product can then be isolated and purified by recrystallization[2].

Pharmacological Properties and Mechanism of Action

QM295 is a selective inhibitor of ERO1α, a flavoenzyme responsible for the introduction of disulfide bonds into newly synthesized proteins in the endoplasmic reticulum.

In Vitro Activity

QM295 inhibits the activity of ERO1α with a half-maximal inhibitory concentration (IC50) of 1.9 μM. This was determined using a kinetic assay that measures the production of hydrogen peroxide by ERO1α through the fluorescence of Amplex UltraRed (AUR)[3].

| Parameter | Value | Assay |

| IC50 (ERO1α) | 1.9 μM | AUR Fluorescence Kinetic Assay[3] |

Table 2: In Vitro Potency of QM295.

Mechanism of Action

QM295 functions by selectively reacting with the reduced, active form of ERO1α, thereby preventing its reoxidation[3]. This leads to a disruption in the disulfide bond formation pathway.

As depicted in Figure 1, the inhibition of the ERO1α catalytic cycle by QM295 results in an accumulation of reduced PDI and unfolded proteins within the ER, which in turn activates the Unfolded Protein Response (UPR).

Signaling Pathways

The primary signaling pathway affected by QM295 is the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the ER. It aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.

Studies have shown that QM295 treatment of cells leads to the activation of an ATF6-dependent luciferase reporter, indicating that QM295 induces the ATF6 branch of the UPR[3]. The effects of QM295 on the PERK and IRE1 pathways have not been as extensively characterized.

Figure 2 illustrates how QM295-mediated inhibition of ERO1α leads to ER stress, which in turn is known to activate the three branches of the UPR. Evidence specifically links QM295 to the activation of the ATF6 pathway.

Experimental Protocols

ERO1α Activity Assay (AUR Fluorescence)

This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.

Materials:

-

Recombinant mouse ERO1α

-

Thioredoxin A (TrxA), reduced

-

Amplex UltraRed (AUR) reagent (e.g., from Invitrogen)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

-

QM295 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, TrxA (e.g., 10 µM), HRP (e.g., 0.1 U/mL), and AUR (e.g., 5 µM).

-

Add varying concentrations of QM295 or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding ERO1α (e.g., 200 nM) to each well.

-

Immediately begin kinetic reading of fluorescence on a plate reader (Excitation: ~535 nm, Emission: ~590 nm) at room temperature.

-

Monitor the rate of fluorescence increase over time. The initial rate is proportional to ERO1α activity.

-

Calculate the percent inhibition for each QM295 concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

In Vivo ERO1α Redox State Analysis (SDS-PAGE)

This method assesses the redox state of endogenous ERO1α in cultured cells. Reduced ERO1α has a lower mobility on non-reducing SDS-PAGE compared to its oxidized form.

Materials:

-

Cultured cells (e.g., Mouse Embryonic Fibroblasts - MEFs)

-

QM295

-

Dithiothreitol (DTT)

-

N-ethylmaleimide (NEM)

-

Lysis buffer (containing NEM)

-

SDS-PAGE gels (non-reducing)

-

Western blotting apparatus and reagents

-

Anti-ERO1α antibody

Procedure:

-

Treat cultured cells with QM295 (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes). Include positive (DTT treatment, e.g., 10 mM for 30 min) and negative controls.

-

Wash the cells and lyse them in a buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.

-

Resolve the protein lysates on a non-reducing SDS-PAGE gel.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody specific for ERO1α.

-

The appearance of a lower mobility band for ERO1α in QM295-treated cells indicates an accumulation of the reduced form of the enzyme[3].

Experimental Workflow

A typical experimental workflow to characterize a novel ERO1 inhibitor like QM295 is outlined below.

This workflow begins with the synthesis and basic characterization of the compound, followed by in vitro and in vivo validation of its effect on the target ERO1α. Subsequent experiments aim to elucidate the downstream cellular consequences, particularly the activation of the UPR and its phenotypic outcomes.

Conclusion

QM295 is a valuable tool compound for studying the role of ERO1α in oxidative protein folding and the cellular response to ER stress. Its selective and reversible mechanism of action provides a means to modulate ERO1α activity both in vitro and in vivo. Further research is warranted to fully elucidate its effects on all branches of the UPR and to explore its potential therapeutic applications in diseases associated with ER stress.

References

- 1. mdpi.com [mdpi.com]

- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

QM295: A Technical Whitepaper on the Discovery and Development of a Novel ERO1α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). QM295 was identified through a high-throughput screening campaign and has been characterized as a promising modulator of the cellular stress response. This whitepaper details the discovery process, mechanism of action, and key experimental data, offering a valuable resource for researchers in the fields of drug discovery, cell biology, and redox signaling.

Introduction: Targeting Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome.[1] Perturbations in the ER folding environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[1][2] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[2]

ERO1 is a key enzyme in the ER that facilitates disulfide bond formation, a critical step in the folding of many secreted and membrane proteins.[3] It does so by oxidizing Protein Disulfide Isomerase (PDI), which in turn introduces disulfide bonds into folding proteins. This process, however, generates hydrogen peroxide as a byproduct, contributing to the oxidative load within the ER. In the context of ER stress, hyperactivity of ERO1 can be detrimental. Therefore, small molecule inhibitors of ERO1 are valuable tools to study ER redox biology and hold potential as therapeutic agents for diseases associated with ER stress.

Discovery of QM295: A High-Throughput Screening Approach

QM295 was identified from a high-throughput screening (HTS) campaign designed to discover inhibitors of the mammalian ERO1α enzyme.[3] The screening assay was based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α-mediated oxidation of a surrogate substrate.[3]

High-Throughput Screening Workflow

The HTS workflow employed a coupled fluorescence assay to measure ERO1α activity.[3] This method allows for the rapid and sensitive screening of large compound libraries.[4][5][6]

Experimental Protocol: High-Throughput ERO1α Activity Assay

Objective: To identify small molecule inhibitors of ERO1α from a compound library.

Materials:

-

Recombinant mouse ERO1α

-

Reduced bacterial thioredoxin (TrxA_red) as a surrogate substrate

-

Horseradish peroxidase (HRP)

-

Amplex UltraRed (AUR) reagent

-

Compound library dissolved in DMSO

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

384-well black, clear-bottom assay plates

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well assay plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).

-

Reagent Preparation: Prepare a master mix containing ERO1α, TrxA_red, HRP, and AUR in the assay buffer. The final concentrations should be optimized for a robust signal-to-background ratio.

-

Reaction Initiation: Add the reagent master mix to each well of the assay plate containing the compounds.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the oxidized AUR product.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically identified based on a statistical cutoff, such as a Z-score of less than -3.

QM295: Structure and Properties

From the HTS campaign, a compound named QM295 was identified as a potent inhibitor of ERO1α.[3]

-

Chemical Name: 5(4H)-isoxazolone,4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl

-

Molecular Formula: C₁₇H₁₃NO₄

-

Molecular Weight: 295.29 g/mol .[7]

-

Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)

Synthesis of QM295

The synthesis of the isoxazol-5(4H)-one scaffold of QM295 can be achieved through a one-pot, three-component reaction.[8][9][10] This typically involves the condensation of an aromatic aldehyde (vanillin in the case of QM295's precursor), hydroxylamine hydrochloride, and a β-ketoester in the presence of a catalyst.[8][10]

Mechanism of Action: Inhibition of ERO1α and Induction of the Unfolded Protein Response

QM295 exerts its biological effects through the direct inhibition of ERO1α, leading to a modulation of the ER redox environment and subsequent activation of the Unfolded Protein Response (UPR).[3]

ERO1α Inhibition and UPR Signaling Pathway

The inhibition of ERO1α by QM295 disrupts the oxidative protein folding pathway, leading to an accumulation of reduced PDI and unfolded proteins in the ER. This triggers the UPR through the activation of ER stress sensors such as ATF6.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for QM295.

Table 1: In Vitro Efficacy of QM295

| Parameter | Value | Assay | Reference |

| IC₅₀ | 1.9 µM | AUR Fluorescence Assay | [3] |

Table 2: Cellular Activity of QM295

| Experiment | Concentration | Effect | Cell Line | Reference |

| ERO1α Oxidation State | 50 µM | Accumulation of reduced ERO1α | Mouse Embryonic Fibroblasts | [3] |

| UPR Reporter Assay | 10-100 µM | Dose-dependent activation | 293T cells | [3] |

Detailed Experimental Protocols

In Vitro ERO1α Inhibition Assay (AUR Fluorescence)

Objective: To determine the in vitro potency of QM295 in inhibiting ERO1α activity.

Procedure:

-

Prepare a serial dilution of QM295 in DMSO.

-

In a 96-well plate, add the diluted QM295 or DMSO control.

-

Add a reaction mixture containing recombinant mouse ERO1α (e.g., 200 nM), reduced thioredoxin A (TrxA_red) at various concentrations, horseradish peroxidase (HRP), and Amplex UltraRed (AUR) in an appropriate buffer.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

In Vivo ERO1α Oxidation State Analysis

Objective: To assess the effect of QM295 on the oxidation state of endogenous ERO1α in cultured cells.

Procedure:

-

Culture mouse embryonic fibroblasts (MEFs) to near confluency.

-

Treat the cells with QM295 (e.g., 50 µM) or DMSO for a specified time (e.g., 30 minutes).

-

To observe reoxidation, cells can be first treated with a reducing agent like DTT, washed, and then chased in the presence or absence of QM295.[3]

-

Lyse the cells in a buffer containing a thiol-alkylating agent such as N-ethylmaleimide (NEM) to preserve the in vivo redox state of proteins.

-

Separate the proteins by non-reducing SDS-PAGE. The reduced form of ERO1α will migrate slower than the oxidized forms.

-

Perform a Western blot using an antibody specific for ERO1α to visualize the different redox species.[3][11]

Unfolded Protein Response (UPR) Reporter Assay

Objective: To measure the activation of the UPR signaling pathway by QM295.

Procedure:

-

Use a stable cell line (e.g., 293T) expressing a UPR-responsive reporter construct, such as an ATF6-driven luciferase reporter.[1][3][12]

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of QM295 or a known UPR inducer (e.g., tunicamycin) as a positive control for 16 hours.[3]

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.

-

Plot the relative luciferase units against the concentration of QM295 to generate a dose-response curve.[3]

Conclusion and Future Directions

QM295 is a valuable chemical probe for studying the role of ERO1α in ER homeostasis and stress responses. Its discovery through a robust HTS campaign and subsequent characterization have provided significant insights into its mechanism of action. While QM295 and a related compound, EN460, have shown some limitations in terms of selectivity and in vivo potency, they represent an important starting point for the development of more refined ERO1α inhibitors.[3] Future research should focus on structure-activity relationship (SAR) studies to improve the potency and selectivity of this chemical scaffold, as well as more extensive in vivo studies to evaluate its therapeutic potential in disease models characterized by ER stress.

References

- 1. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput Enzyme Screening [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. QM295 | ERO1抑制剂 | MCE [medchemexpress.cn]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. Ero1α requires oxidizing and normoxic conditions to localize to the mitochondria-associated membrane (MAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescent UPRE Reporter (Unfolded Protein Response) [lipexogen.com]

An In-depth Technical Guide to QM295: A Selective Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). It details the compound's chemical properties, mechanism of action, and its role in the modulation of the unfolded protein response (UPR). This document includes a plausible synthesis route, detailed experimental protocols for key assays, and a summary of its biological activity. The information is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery who are interested in the therapeutic potential of targeting ER stress pathways.

Chemical and Physical Properties

QM295 is a selective, reversibly reactive thiol inhibitor of ERO1. Its chemical identity and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1241046-32-1 | [1] |

| Molecular Formula | C₁₇H₁₃NO₄ | [1] |

| Molecular Weight | 295.29 g/mol | [1] |

| IUPAC Name | 4-(4-hydroxy-3-methoxybenzyl)-3-phenylisoxazol-5(2H)-one | N/A |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis

Plausible Synthesis of 4-(4-hydroxy-3-methoxybenzyl)-3-phenylisoxazol-5(2H)-one (QM295):

A mixture of vanillin (4-hydroxy-3-methoxybenzaldehyde), hydroxylamine hydrochloride, and ethyl benzoylacetate would be refluxed in a suitable solvent, such as water or ethanol, in the presence of a base catalyst like potassium carbonate. The reaction progress would be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture would be cooled and poured into ice-cold water to precipitate the crude product. The resulting solid would then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, QM295.[2][3]

Mechanism of Action and Signaling Pathway

QM295 functions as a selective inhibitor of Endoplasmic Reticulum Oxidation 1α (ERO1α), a key enzyme in the oxidative protein folding pathway within the ER. ERO1α facilitates the formation of disulfide bonds in newly synthesized proteins by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[4]

By inhibiting ERO1α, QM295 disrupts this oxidative folding machinery, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.[5][6]

The inhibition of ERO1α by QM295 has been shown to promote signaling in the UPR pathway, which can precondition cells against severe ER stress.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving QM295, adapted from established research protocols.

In Vitro ERO1α Activity Assay (H₂O₂ Production)

This assay measures the activity of ERO1α by detecting the production of hydrogen peroxide (H₂O₂) using a fluorogenic probe.

Materials:

-

Recombinant mouse ERO1α

-

Reduced thioredoxin A (TrxA) as a substrate

-

Amplex® Red reagent (or similar H₂O₂-sensitive fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

-

QM295 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex® Red reagent, and HRP.

-

Add varying concentrations of QM295 (or DMSO as a vehicle control) to the wells of the microplate.

-

Add recombinant ERO1α to the wells.

-

Initiate the reaction by adding reduced TrxA.

-

Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 545 nm excitation / 590 nm emission for Amplex® Red).

-

Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.

-

Determine the IC₅₀ value of QM295 by plotting the percentage of ERO1α inhibition against the logarithm of the QM295 concentration.[7][8][9]

In Vivo Monitoring of ERO1α Oxidation State by Immunoblotting

This protocol is used to assess the effect of QM295 on the oxidation state of endogenous ERO1α in cultured cells. The redox state of ERO1α can be visualized by changes in its electrophoretic mobility on non-reducing SDS-PAGE.

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

-

QM295 stock solution (in DMSO)

-

Dithiothreitol (DTT) for control experiments

-

Lysis buffer containing N-ethylmaleimide (NEM) to block free thiols

-

SDS-PAGE equipment and reagents

-

Primary antibody against ERO1α

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with QM295 at the desired concentration and for the specified duration (e.g., 50 μM for 30 minutes). Include untreated and DTT-treated cells as controls.

-

Wash the cells with PBS and lyse them in a buffer containing NEM to preserve the in vivo redox state of proteins.

-

Clarify the lysates by centrifugation.

-

Separate the proteins by non-reducing SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for ERO1α.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. Oxidized forms of ERO1α will migrate faster than the reduced forms.[10][11][12][13][14]

Unfolded Protein Response (UPR) Reporter Assay

This assay quantifies the activation of the UPR pathway in response to QM295 treatment using a reporter construct.

Materials:

-

HEK293T cells (or other suitable cell line)

-

UPR reporter plasmid (e.g., containing a promoter of a UPR target gene like BiP/GRP78 or an XBP1-luciferase reporter)

-

Transfection reagent

-

QM295 stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate.

-

Transfect the cells with the UPR reporter plasmid using a suitable transfection reagent.

-

Allow the cells to recover and express the reporter gene.

-

Treat the cells with various concentrations of QM295 (or a known UPR inducer like tunicamycin as a positive control).

-

After the desired incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to the total protein concentration or to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[5][6][15][16]

Biological Activity and Quantitative Data

QM295 has been demonstrated to be a potent inhibitor of ERO1α and an activator of the UPR. The key quantitative data from published studies are summarized below.

| Parameter | Value | Cell Line/System | Reference |

| ERO1α Inhibition (IC₅₀) | 1.9 μM | In vitro kinetic assay | [1] |

| Induction of ERO1α Reduction | 50 μM (30 min) | In vivo (cultured cells) | [1] |

| UPR Activation | Dose-dependent | 293T cells | N/A |

Conclusion

QM295 is a valuable research tool for studying the role of ERO1α and the unfolded protein response in various physiological and pathological processes. Its selective and reversible inhibitory activity makes it a promising lead compound for the development of therapeutics targeting diseases associated with ER stress, such as cancer and neurodegenerative disorders. The experimental protocols provided in this guide offer a foundation for researchers to investigate the biological effects of QM295 and to explore its therapeutic potential further.

References

- 1. abmole.com [abmole.com]

- 2. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Pathways for Sensing and Responding to Hydrogen Peroxide at the Endoplasmic Reticulum [mdpi.com]

- 5. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 8. ROS-Glo™ H2O2 Assay [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. Ero1α requires oxidizing and normoxic conditions to localize to the mitochondria-associated membrane (MAM) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel disulphide switch mechanism in Ero1α balances ER oxidation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

QM295: A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1)

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a detailed technical overview of QM295, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1). QM295 has been identified as a potent and selective inhibitor of ERO1α, a key enzyme in the oxidative protein folding pathway within the endoplasmic reticulum (ER). By inhibiting ERO1α, QM295 disrupts the formation of disulfide bonds, leading to an accumulation of reduced proteins and the induction of the Unfolded Protein Response (UPR). This whitepaper synthesizes the currently available research on QM295, presenting its mechanism of action, quantitative data on its activity, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting ER stress pathways.

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The formation of disulfide bonds is a crucial step in the maturation of many secreted and membrane-bound proteins. This process is primarily catalyzed by the ERO1 family of enzymes, which transfer electrons from protein disulfide isomerase (PDI) to molecular oxygen, generating hydrogen peroxide (H₂O₂) as a byproduct.

Dysregulation of ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, triggers a state known as ER stress. In response, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, prolonged or severe ER stress can lead to apoptosis. Given the involvement of ER stress in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, the modulation of ER stress pathways has emerged as a promising therapeutic strategy.

QM295 is a small molecule that has been identified as an inhibitor of ERO1α. Its ability to modulate the ER redox state and induce the UPR makes it a valuable tool for studying ER biology and a potential starting point for the development of novel therapeutics.

Mechanism of Action

QM295 functions as an inhibitor of ERO1α, the primary enzyme responsible for oxidative disulfide bond formation in the ER. By blocking the activity of ERO1α, QM295 prevents the re-oxidation of PDI, leading to an accumulation of reduced client proteins within the ER lumen. This disruption of the normal protein folding process triggers the Unfolded Protein Response (UPR).

The proposed mechanism of action involves the direct interaction of QM295 with the ERO1α enzyme, thereby inhibiting its catalytic activity. This leads to a more reduced state of the ER environment and subsequent activation of the UPR signaling pathways.

Quantitative Data

The inhibitory activity of QM295 on ERO1α has been characterized in vitro. The following table summarizes the key quantitative data available for QM295.

| Parameter | Value | Assay | Source |

| IC₅₀ for ERO1α | 1.9 µM | In vitro ERO1α activity assay | [1] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of QM295.

In Vitro ERO1α Activity Assay

This assay measures the enzymatic activity of ERO1α by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the disulfide bond formation process.

-

Principle: Recombinant ERO1α is incubated with a reducing substrate (e.g., reduced PDI or a surrogate). The H₂O₂ produced by ERO1α is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate, such as Amplex UltraRed (AUR), into a fluorescent product. The rate of fluorescence increase is proportional to the ERO1α activity.

-

Reagents:

-

Recombinant mouse ERO1α

-

Reduced Protein Disulfide Isomerase (PDI) or other suitable substrate

-

Amplex UltraRed (AUR)

-

Horseradish Peroxidase (HRP)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

QM295 (or other inhibitors) at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, AUR, and HRP.

-

Add recombinant ERO1α and the reducing substrate to the reaction mixture.

-

Add QM295 at the desired concentrations.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

-

In Vivo ERO1α Oxidation State Analysis

This method assesses the effect of QM295 on the redox state of endogenous ERO1α in cultured cells.

-

Principle: The redox state of ERO1α can be visualized by non-reducing SDS-PAGE. The oxidized form of ERO1α has a more compact structure and migrates faster than the reduced form.

-

Cell Lines: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.

-

Reagents:

-

Cell culture medium and supplements

-

Dithiothreitol (DTT) to induce a reduced state

-

QM295

-

Lysis buffer containing a thiol-alkylating agent (e.g., N-ethylmaleimide, NEM) to preserve the in vivo redox state.

-

Antibodies against ERO1α for immunoblotting.

-

-

Procedure:

-

Culture cells to the desired confluency.

-

To induce a fully reduced state, treat cells with a high concentration of DTT (e.g., 10 mM) for a short period (e.g., 5 minutes).

-

Wash out the DTT and incubate the cells in fresh medium containing QM295 at various concentrations and for different time points.

-

Lyse the cells in buffer containing NEM to alkylate free thiols and prevent post-lysis oxidation.

-

Separate the protein lysates by non-reducing SDS-PAGE.

-

Transfer the proteins to a membrane and perform an immunoblot analysis using an anti-ERO1α antibody.

-

Visualize the bands corresponding to the oxidized and reduced forms of ERO1α. A shift towards the slower-migrating (reduced) form in the presence of QM295 indicates inhibition of ERO1α activity.

-

Unfolded Protein Response (UPR) Activation Assay

This assay measures the activation of the UPR in response to QM295 treatment.

-

Principle: A reporter system is used where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is under the control of a UPR-responsive promoter element, such as the ER stress response element (ERSE).

-

Cell Lines: 293T cells or other cell lines stably or transiently transfected with the UPR reporter construct.

-

Reagents:

-

Cell culture medium and supplements

-

QM295

-

Reagents for the reporter gene assay (e.g., luciferase substrate).

-

-

Procedure:

-

Culture the reporter cell line.

-

Treat the cells with QM295 at various concentrations for a specified period (e.g., 16 hours).

-

Lyse the cells and measure the activity of the reporter protein.

-

An increase in reporter activity in QM295-treated cells compared to untreated controls indicates activation of the UPR.

-

Visualizations

Signaling Pathway of QM295 Action

Caption: Mechanism of action of QM295 leading to UPR activation.

Experimental Workflow for In Vitro ERO1α Inhibition Assay

Caption: Workflow for the in vitro ERO1α activity assay.

Logical Relationship of QM295's Cellular Effects

Caption: Cascade of cellular events following QM295 administration.

Conclusion

QM295 is a valuable chemical probe for studying the role of ERO1α in ER redox homeostasis and the UPR. The available data robustly demonstrates its ability to inhibit ERO1α in vitro and in cells, leading to the predictable downstream consequence of UPR activation. While the current body of research on QM295 appears to be centered around a seminal study, the detailed characterization provides a strong foundation for its use in further investigations. Future research could explore the therapeutic potential of QM295 or its analogs in diseases characterized by ER stress. This technical guide serves as a centralized resource to facilitate such future endeavors.

References

The Thiol-Reactive Landscape of QM295: An In-Depth Technical Guide to its Selectively Reversible Covalent Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

QM295 is a novel small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation and oxidative protein folding. Characterized by its quinone methide moiety, QM295 exhibits a unique, selectively reversible thiol reactivity, positioning it as a compelling tool for studying ER stress and a potential scaffold for therapeutic development. This technical guide provides a comprehensive overview of the core principles underlying QM295's mechanism of action, detailing its effects on cellular pathways and presenting key experimental data and protocols.

Introduction to QM295 and Reversible Covalent Inhibition

QM295, with a molecular mass of 295 Da, has been identified as an inhibitor of the mammalian ERO1α enzyme, crucial for oxidative protein folding within the endoplasmic reticulum.[1][2] It belongs to a class of compounds known as reversible covalent inhibitors. These inhibitors initially form a covalent bond with their target, often a nucleophilic amino acid residue like cysteine, but this bond can subsequently dissociate, allowing for a dynamic interaction.[3][4][5] This characteristic offers a potential therapeutic advantage by minimizing permanent off-target modifications and associated toxicities.[4] The reactive electrophile in QM295 is its quinone methide group, a potent Michael acceptor that readily reacts with thiols.[3][4]

Core Data Summary

The following tables summarize the key quantitative data available for QM295 and its effects.

Table 1: Physicochemical and In Vitro Efficacy Data for QM295

| Parameter | Value | Reference |

| Molecular Mass | 295 Da | [1] |

| Chemical Name | 5(4H)-isoxazolone,4-[(4-hydroxy-3-methoxyphenyl)methylene]-3-phenyl | [1] |

| Target Enzyme | Endoplasmic Reticulum Oxidation 1α (ERO1α) | [1][2] |

| IC50 (ERO1α inhibition) | 1.9 µM | [1][2] |

| Mechanism of Inhibition | Selectively reversible thiol reactivity | [1][2] |

| Reactive Moiety | Quinone Methide | [3] |

Table 2: Cellular Activity of QM295

| Cellular Effect | Concentration | Cell Type | Observation | Reference |

| Inhibition of ERO1α in vivo | 50 µM | Mouse Embryonic Fibroblasts (MEFs) | Accumulation of the reduced form of ERO1α | [1] |

| Delayed ERO1α reoxidation | 50 µM | MEFs | Marked delay in ERO1α reoxidation after DTT washout | [1] |

| Induction of Unfolded Protein Response (UPR) | Not specified | 293T cells | Activation of a UPR reporter | [1] |

| Protection against ER stress | Low concentrations | PERK-/- MEFs | Modest protection from tunicamycin-induced cell death | [1] |

Mechanism of Action: Selectively Reversible Thiol Reactivity

The cornerstone of QM295's activity lies in the chemistry of its quinone methide group. This functional group is a highly reactive Michael acceptor, making it susceptible to nucleophilic attack by the thiolate anion of cysteine residues within proteins.[3][4]

Reaction with Thiols

The proposed reaction mechanism involves a 1,6-conjugate addition of the cysteine thiol to the quinone methide system. This forms a covalent adduct, thereby inhibiting the target protein's function. The "selectively reversible" nature implies that this adduct's stability is context-dependent. While it is stable enough to inhibit the intended target (ERO1α), it can be reversed with other, non-target thiols, potentially through a retro-Michael reaction. This dynamic equilibrium minimizes off-target effects.[1]

Caption: Reaction of QM295 with a protein thiol.

Signaling Pathways Affected

By inhibiting ERO1α, QM295 disrupts the normal process of disulfide bond formation in the endoplasmic reticulum. This leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress by activating the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Caption: QM295-induced ER stress and UPR activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of QM295.

In Vitro ERO1α Activity Assay (AUR Fluorescence)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity.

-

Principle: Recombinant mouse ERO1α oxidizes a surrogate substrate (e.g., reduced thioredoxin), producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize the non-fluorescent Amplex UltraRed (AUR) to a fluorescent product. The rate of fluorescence increase is proportional to ERO1α activity.[1]

-

Procedure:

-

Prepare a reaction mixture containing buffer, the surrogate substrate, HRP, and AUR.

-

Add varying concentrations of QM295 or vehicle control.

-

Initiate the reaction by adding recombinant ERO1α.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 value for QM295.

-

Caption: Workflow of the in vitro ERO1α activity assay.

In Vivo ERO1α Redox State Analysis

This method assesses the oxidation state of endogenous ERO1α in cultured cells.

-

Principle: The reduced and oxidized forms of ERO1α exhibit different mobilities on non-reducing SDS-PAGE due to intramolecular disulfide bonds in the oxidized form. Inhibition of ERO1α by QM295 is expected to lead to an accumulation of the reduced, slower-migrating form.[1]

-

Procedure:

-

Treat cultured cells (e.g., MEFs) with QM295 or vehicle control.

-

Lyse the cells in the presence of N-ethylmaleimide (NEM) to alkylate free thiols and prevent post-lysis oxidation.

-

Separate the protein lysates by non-reducing SDS-PAGE.

-

Perform an immunoblot analysis using an antibody specific for ERO1α.

-

Visualize the bands corresponding to the oxidized and reduced forms of ERO1α.

-

Unfolded Protein Response (UPR) Reporter Assay

This assay quantifies the activation of the UPR signaling pathway.

-

Principle: A reporter construct is used where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is under the control of a promoter containing ER stress response elements (ERSEs). Activation of the UPR leads to the expression of the reporter gene.[1]

-

Procedure:

-

Transfect cells (e.g., 293T) with the UPR reporter construct.

-

Treat the transfected cells with QM295 or a known UPR inducer (positive control).

-

Measure the reporter gene expression (e.g., luminescence or fluorescence).

-

Normalize the reporter activity to a control for cell viability or transfection efficiency.

-

Synthesis of the QM295 Core Structure

The core of QM295 is a 5(4H)-isoxazolone ring. A general and efficient method for the synthesis of such structures is a one-pot, three-component reaction.

-

General Reaction: An aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester are condensed in the presence of a catalyst in a suitable solvent.

-

Proposed Synthesis for QM295 Precursor:

-

React vanillin (4-hydroxy-3-methoxybenzaldehyde), hydroxylamine hydrochloride, and an appropriate β-ketoester (to introduce the phenyl group at the 3-position) in a suitable solvent (e.g., water or ethanol).

-

A catalyst, such as citric acid or an amine base, can be used to facilitate the reaction.

-

The product, the core structure of QM295, can be purified by recrystallization.

-

Implications for Drug Development

The unique properties of QM295 make it a valuable tool and a potential starting point for drug discovery efforts.

-

Targeting ER Stress: As a modulator of the UPR, QM295 and its analogs could be explored for therapeutic applications in diseases associated with ER stress, such as neurodegenerative diseases, metabolic disorders, and cancer.

-

Reversible Covalent Inhibition as a Strategy: The selectively reversible nature of QM295's thiol reactivity exemplifies a promising strategy in drug design to enhance target engagement while minimizing off-target effects.

-

Further Optimization: The promiscuous reactivity of the quinone methide group with thiols suggests that further medicinal chemistry efforts could focus on refining the scaffold to improve selectivity and potency, and to reduce potential toxicity.

Conclusion

QM295 stands out as a significant research tool for probing the intricacies of ER redox biology and the unfolded protein response. Its selectively reversible covalent mechanism of action offers a nuanced approach to enzyme inhibition that is of growing interest in the field of drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of QM295 and to design the next generation of ERO1 inhibitors. Further studies are warranted to fully elucidate the kinetics of its reversible reactions and to profile its off-target interactions comprehensively.

References

- 1. Functional in vitro analysis of the ERO1 protein and protein-disulfide isomerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of quinone methide reactivity on the alkylation of thiol and amino groups in proteins: studies utilizing amino acid and peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional in Vitro Analysis of the ERO1 Protein and Protein-disulfide Isomerase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Endoplasmic Reticulum (ER) Stress in vitro using QM295

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations to ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The study of ER stress is crucial for understanding its role in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

QM295 is a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductase 1α (ERO1α), a key enzyme in disulfide bond formation within the ER.[1][2] By inhibiting ERO1α, QM295 disrupts the oxidative folding of proteins, leading to the accumulation of unfolded proteins and subsequent activation of the UPR.[1][2] These application notes provide a detailed protocol for using QM295 to induce ER stress in vitro, enabling researchers to investigate the UPR and its downstream consequences.

Mechanism of Action of QM295

QM295 acts as an inhibitor of ERO1α, an FAD-dependent enzyme that catalyzes the transfer of electrons from protein disulfide isomerase (PDI) to molecular oxygen, generating hydrogen peroxide and facilitating disulfide bond formation in newly synthesized proteins. Inhibition of ERO1α by QM295 leads to a more reduced state of the ER lumen, impairing the formation of disulfide bonds and causing the accumulation of unfolded proteins. This accumulation triggers the dissociation of the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78, from the three main UPR sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6), leading to their activation.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for QM295. Researchers should note that optimal concentrations and incubation times may vary depending on the cell line and experimental conditions, and empirical determination is recommended.

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 for ERO1α inhibition | 1.9 µM | In vitro biochemical assay | AUR fluorescence assay | [2] |

| Effective Concentration | 50 µM | Mouse Embryonic Fibroblasts (MEFs) | Monitoring ERO1α reoxidation | [2] |

| Effective Concentration | 10-50 µM (dose-dependent increase) | 293T cells | ATF6::luciferase reporter assay | [2] |

| Incubation Time | 30 minutes | Mouse Embryonic Fibroblasts (MEFs) | Monitoring ERO1α oxidation state | [2] |

| Incubation Time | 16 hours | 293T cells | ATF6::luciferase reporter assay | [2] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: A variety of mammalian cell lines can be used (e.g., HeLa, HEK293, SH-SY5Y, PC-3). The choice of cell line should be guided by the research question.

-

QM295: Can be sourced from suppliers like MyBioSource.[1]

-

Cell Culture Media: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Dimethyl Sulfoxide (DMSO): For preparing QM295 stock solution.

-

Reagents for Western Blotting:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against ER stress markers (e.g., p-PERK, p-IRE1α, total PERK, total IRE1α, cleaved ATF6, BiP/GRP78, CHOP, ATF4).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Reagents for RT-qPCR:

-

RNA extraction kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan master mix.

-

Primers for ER stress marker genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1, ATF4).

-

-

Reagents for Cell Viability Assay:

-

MTT, MTS, or similar tetrazolium-based reagents.

-

Solubilization solution (for MTT).

-

-

Positive Controls for ER Stress: Tunicamycin or Thapsigargin.

Preparation of QM295 Stock Solution

-

QM295 is typically soluble in DMSO.[4][5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (DMSO alone) should be included in all experiments.

Protocol for Inducing ER Stress with QM295

-

Cell Seeding: Seed the desired cell line in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2).

-

Treatment: